molecular formula C14H13ClN4 B11847863 5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11847863
M. Wt: 272.73 g/mol
InChI Key: MGIVOKVQHCVCDC-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at the 5-position and an ethyl group at the 7-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions often include heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-ethylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13ClN4/c1-2-19-7-11(9-3-5-10(15)6-4-9)12-13(16)17-8-18-14(12)19/h3-8H,2H2,1H3,(H2,16,17,18)

InChI Key

MGIVOKVQHCVCDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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